1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
説明
The compound 1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 4. A four-membered azetidine ring is attached to the 7-position of this core, further linked to a 4-methyl-1H-pyrazole moiety via a methylene bridge. This structure combines two heterocyclic systems (pyrazolo[1,5-a]pyrimidine and pyrazole) with an azetidine spacer, conferring unique steric and electronic properties.
特性
IUPAC Name |
2,5-dimethyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-6-17-21(7-11)10-14-8-20(9-14)16-5-12(2)18-15-4-13(3)19-22(15)16/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMQGPMDIDCWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)CN4C=C(C=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Substituent Diversity : The target compound’s azetidine-pyrazole linker distinguishes it from analogs like 3a–e (carboxylate esters) and 4n/4c (diazenyl groups). Azetidine’s small ring size introduces conformational rigidity compared to morpholine or piperazine spacers seen in other derivatives (e.g., compound 8 in ).
- Electronic Effects : The 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core enhance electron density, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 4n ). This may influence solubility and binding affinity.
- Ring System Variations : Pyrazolo[3,4-d]pyrimidines (e.g., compound 2 ) exhibit distinct regiochemical properties compared to pyrazolo[1,5-a]pyrimidines, affecting reactivity and isomerization tendencies.
Key Observations :
- Efficiency : Ultrasound-assisted methods (e.g., ) achieve high yields (≥90%), suggesting applicability for scaling the target compound’s synthesis.
- Regioselectivity : Multicomponent reactions () demonstrate regioselective control, critical for installing substituents at specific positions.
- Catalyst Diversity : KHSO₄ () and NaBH(OAc)₃ () are effective for pyrazolo[1,5-a]pyrimidine functionalization, though the target compound’s azetidine linker may require specialized conditions (e.g., reductive amination ).
Physicochemical and Spectral Properties
Table 3: Analytical Data Comparison
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves a multi-step process:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core .
Azetidine Substitution : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions. For example, azetidin-3-ylmethyl groups are attached using alkylation or Mitsunobu reactions .
Final Functionalization : Addition of the 4-methyl-1H-pyrazole group through Suzuki-Miyaura cross-coupling or reductive amination .
Q. Key Intermediates :
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 1-(azetidin-3-ylmethyl)-4-methyl-1H-pyrazole
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC/UPLC : For purity assessment (>95% purity is typical for research-grade material) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .
Advanced Questions
Q. How can researchers optimize reaction conditions for multi-step syntheses involving pyrazolo[1,5-a]pyrimidine cores?
Methodological Approach :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize cyclization yields by testing solvents (DMF vs. ethanol), temperatures (80°C vs. 100°C), and catalysts (TFA vs. p-TsOH) .
- Computational Modeling : Employ density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. Example Optimization Table :
| Step | Variable | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent | DMF | 72% → 88% |
| Azetidine Coupling | Catalyst | Pd(OAc)₂/XPhos | 65% → 82% |
| Final Functionalization | Temperature | 60°C | 70% → 85% |
Q. How should researchers address contradictory data in biological activity assays for pyrazolo[1,5-a]pyrimidine derivatives?
Resolution Strategies :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets (e.g., kinases, GPCRs) .
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or enzymatic readouts .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2-ethyl derivatives) to identify trends .
Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Normalizing to ATP Km values can resolve discrepancies .
Q. What computational methods are recommended for predicting the compound’s reactivity and interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability and key interactions (e.g., hydrogen bonds with kinase active sites) .
- Docking Studies : Use AutoDock Vina or Glide to predict binding poses against targets like PI3K or JAK2 .
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 evaluate solubility, permeability, and toxicity risks early in development .
Q. Example Docking Results :
| Target Protein | Glide Score (kcal/mol) | Key Interactions |
|---|---|---|
| PI3Kγ | -9.2 | H-bond with Val882 |
| JAK2 | -8.7 | Hydrophobic packing with Leu983 |
Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?
Strategies :
- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug Approaches : Introduce ester or amide prodrug moieties to improve oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsomes or recombinant enzymes to identify metabolic hotspots .
Q. Example Derivative Table :
| Derivative | Modification | Metabolic Stability (t₁/₂, min) | Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent | None | 12 | 45 |
| Derivative A | 4-CF₃ substitution | 38 | 52 |
| Derivative B | Ethyl ester prodrug | 65 | 48 |
Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound?
- Principal Component Analysis (PCA) : Reduce dimensionality and identify clusters in activity datasets .
- Z’-Factor Calculation : Assess assay robustness (Z’ > 0.5 is acceptable) .
- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction to minimize false positives in large datasets .
Q. Data Normalization Example :
| Assay Plate | Raw Signal | Normalized (Z-score) | Hit Threshold (Z > 3) |
|---|---|---|---|
| Plate 1 | 12,500 | 2.8 | No |
| Plate 2 | 18,200 | 4.1 | Yes |
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